molecular formula C17H19ClN4O2 B5290294 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

Numéro de catalogue: B5290294
Poids moléculaire: 346.8 g/mol
Clé InChI: WVLPGDCESFXALO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mécanisme D'action

The mechanism of action of ACY-1215 involves the inhibition of 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, leading to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This compound is a class IIb HDAC that is involved in the deacetylation of α-tubulin, leading to the stabilization of microtubules. This compound is also involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of this compound. Studies have shown that this compound inhibition by ACY-1215 can lead to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ACY-1215 in lab experiments include its specificity for 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, its ability to selectively kill cancer cells while sparing normal cells, and its potential therapeutic applications in the treatment of various diseases. The limitations of using ACY-1215 in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.

Orientations Futures

For the study of ACY-1215 include the development of more potent and selective 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibitors, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the selective killing of cancer cells by ACY-1215 and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of ACY-1215 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(4-chlorobenzyl)piperidine-4-carboxylate. This intermediate is then reacted with 2-aminopyrimidine to form 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. The synthesis of ACY-1215 has been optimized to improve its yield and purity for use in scientific research.

Applications De Recherche Scientifique

ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. Studies have shown that 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibition by ACY-1215 can lead to the accumulation of misfolded proteins, leading to their degradation and clearance from cells. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.
In addition to its potential applications in neurodegenerative disorders, ACY-1215 has also been studied for its potential anticancer properties. Studies have shown that this compound inhibition by ACY-1215 can lead to the selective killing of cancer cells while sparing normal cells. This mechanism of action has been shown to be effective in the treatment of various types of cancer, including multiple myeloma, lymphoma, and breast cancer.

Propriétés

IUPAC Name

1-(4-aminopyrimidin-2-yl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLPGDCESFXALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.